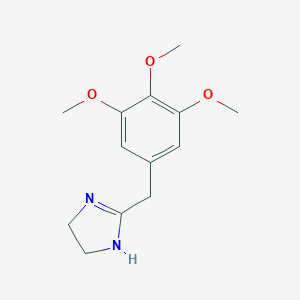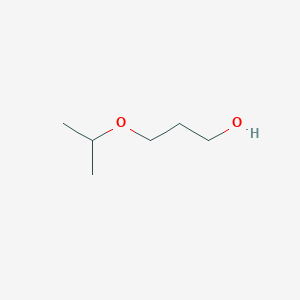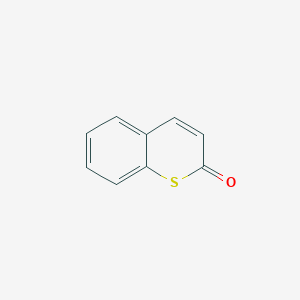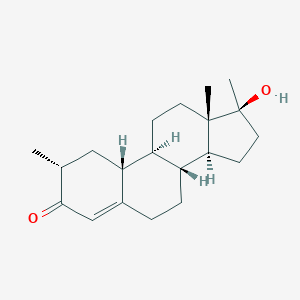
塩化バナジウム(II)
説明
Vanadium dichloride, also known as vanadium(II) chloride, is an inorganic compound with the chemical formula VCl₂. It is the most reduced form of vanadium chloride and appears as an apple-green solid. When dissolved in water, it forms purple solutions. Vanadium dichloride is known for its unique properties and applications in various fields, including chemistry and industry .
科学的研究の応用
Vanadium dichloride has numerous applications in scientific research:
作用機序
Target of Action
Vanadium dichloride (VDC) has been found to interact with several targets in the cell. It has been observed to inhibit the proliferation of mammalian cancer cells . The primary targets of VDC include microtubules and the mitotic kinesin Eg5 . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division, while Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis .
Mode of Action
VDC interacts with its targets leading to significant changes in cellular processes. It causes depolymerization of interphase microtubules, blocking cells at mitosis . A considerable proportion of cells treated with VDC exhibit monopolar spindles, indicating a disruption in normal cell division . Additionally, VDC binds to the mitotic kinesin Eg5, inhibiting its basal as well as microtubule-stimulated ATPase activity .
Biochemical Pathways
VDC affects several biochemical pathways. It alters the mitochondrial membrane potential and the expression of bcl2 and bax, proteins involved in the regulation of apoptosis . VDC also disrupts microtubule assembly dynamics, a critical process in cell division . Furthermore, it has been found to oxidize NADH to its active oxygenated form, acting as a prooxidant .
Pharmacokinetics
Studies suggest that vanadium compounds exhibit a one-compartment open model with a first-order rate constant for excretion . The half-life of vanadium compounds in the body is approximately 4.6 to 4.7 days . At steady state, absorption of the administered dose is estimated to be 1 percent or less .
Result of Action
The action of VDC leads to significant molecular and cellular effects. It induces apoptotic cell death in cancer cells by altering the mitochondrial membrane potential and the expression of apoptosis-regulating proteins . The disruption of microtubule assembly dynamics and inhibition of Eg5’s ATPase activity could be plausible mechanisms for the antiproliferative and antimitotic activity of VDC .
Action Environment
The action, efficacy, and stability of VDC can be influenced by various environmental factors. For instance, the presence of an Al cocatalyst has been found to affect the catalytic activity of vanadium complexes . Furthermore, the physiological environment, including pH, redox conditions, and concentration, can impact the behavior of vanadium compounds .
生化学分析
Biochemical Properties
Vanadium Dichloride has been found to interact with a variety of enzymes and proteins. For instance, it has been observed in the synthesis and structural analysis of (Imido)vanadium Dichloride complexes containing 2-(2′-Benz-imidazolyl)pyridine ligands . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
The effects of Vanadium Dichloride on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, Vanadium Dichloride can act as an oxidizing agent and cause oxidative damage .
Molecular Mechanism
At the molecular level, Vanadium Dichloride exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context and the other molecules present .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vanadium Dichloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Vanadium Dichloride can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Vanadium Dichloride is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Vanadium Dichloride is transported and distributed within cells and tissues in a complex manner. This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Vanadium Dichloride can have significant effects on its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Vanadium dichloride can be synthesized through the thermal decomposition of vanadium trichloride (VCl₃). The reaction is as follows: [ 2 \text{VCl}_3 \rightarrow \text{VCl}_2 + \text{VCl}_4 ] This process involves heating vanadium trichloride, which results in the formation of vanadium dichloride and vanadium tetrachloride as a byproduct .
Industrial Production Methods: In industrial settings, vanadium dichloride is often produced by the reduction of vanadium tetrachloride (VCl₄) using hydrogen or magnesium. The reduction process can be represented by the following reactions: [ \text{VCl}_4 + \text{H}_2 \rightarrow \text{VCl}_2 + 2 \text{HCl} ] [ \text{VCl}_4 + \text{Mg} \rightarrow \text{VCl}_2 + \text{MgCl}_2 ] These methods are efficient and yield high-purity vanadium dichloride .
化学反応の分析
Types of Reactions: Vanadium dichloride undergoes various chemical reactions, including:
Oxidation: Vanadium dichloride can be oxidized to form higher oxidation states of vanadium, such as vanadium(III) chloride (VCl₃) and vanadium(IV) oxide (VO₂).
Reduction: It can act as a reducing agent in organic synthesis, converting compounds like cyclohexylnitrate to cyclohexanone and phenyl azide to aniline
Substitution: Vanadium dichloride can participate in substitution reactions with ligands, forming complexes with different coordination environments
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Hydrogen and magnesium are frequently used as reducing agents.
Substitution: Ligands such as imidazole and pyridine are used in substitution reactions
Major Products Formed:
Oxidation: Vanadium(III) chloride (VCl₃), vanadium(IV) oxide (VO₂)
Reduction: Cyclohexanone, aniline
Substitution: Various vanadium-ligand complexes
類似化合物との比較
Vanadium dichloride can be compared with other vanadium halides and similar compounds:
Vanadium(III) chloride (VCl₃): Unlike vanadium dichloride, vanadium(III) chloride is in a higher oxidation state and has different reactivity and applications.
Vanadium(IV) oxide (VO₂): This compound is an oxide rather than a halide and exhibits distinct properties and uses.
Vanadium(II) bromide (VBr₂) and Vanadium(II) iodide (VI₂): These compounds are structurally and chemically similar to vanadium dichloride but differ in their halide components
Vanadium dichloride stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
dichlorovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.V/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAKKORXEUJTBC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[V]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VCl2, Cl2V | |
| Record name | vanadium(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147349 | |
| Record name | Vanadium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10580-52-6 | |
| Record name | Vanadium dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10580-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium(II) chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vanadium(II) chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2RJ2EWG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of vanadium dichloride?
A1: The molecular formula of vanadium dichloride is VCl2. Its molecular weight is 121.84 g/mol [].
Q2: What spectroscopic techniques have been used to characterize VCl2?
A2: Vanadium dichloride has been characterized using various spectroscopic methods, including Infrared (IR) spectroscopy [], 51V Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Electron Spin Resonance (ESR) [], and X-ray absorption near-edge structure (XANES) spectroscopy []. These techniques provide insights into the electronic structure, coordination environment, and oxidation state of vanadium in VCl2.
Q3: What is the molecular geometry of VCl2 in the gas phase?
A3: Gas-phase electron diffraction (ED) studies, supported by computational analysis, have confirmed that vanadium dichloride exists as a linear molecule in its ground electronic state (4Sigma(g)+) [, ].
Q4: Is VCl2 air-sensitive, and how does this impact its handling?
A4: Yes, VCl2 is highly air-sensitive [, ]. It readily reacts with oxygen and moisture in the air. Therefore, handling VCl2 requires strict inert atmosphere conditions, such as using a glovebox or Schlenk techniques, to prevent degradation.
Q5: What happens when VCl2 is heated in a hydrogen atmosphere?
A5: When heated in a hydrogen stream, VCl2 can undergo disproportionation, forming vanadium metal and VCl3. This reaction highlights the thermal instability of VCl2 at elevated temperatures [].
Q6: How does the solubility of VCl2 vary in different solvents?
A6: Vanadium dichloride exhibits variable solubility. It dissolves with decomposition in water but shows good solubility in alcohols, dimethylformamide (DMF), tetrahydrofuran (THF), and ethers []. This solubility profile is essential for choosing appropriate solvents for reactions involving VCl2.
Q7: What are some notable catalytic applications of VCl2?
A7: Vanadium dichloride has shown catalytic activity in various organic reactions, including the conversion of nitro groups to carbonyls [], hydrodehalogenation of α-halo ketones [], reductions [], reductive cleavage of oximes [], and reductive hydrolysis of 2,4-dinitrophenylhydrazine (2,4-DNP) derivatives []. Its ability to facilitate these transformations highlights its versatility as a reducing agent in organic synthesis.
Q8: How does VCl2 contribute to ethylene polymerization?
A8: Vanadium dichloride, often in combination with alkylaluminum compounds, acts as a precursor for catalysts used in ethylene polymerization. The specific catalytic activity and properties of the resulting polyethylene depend on the type of alkylaluminum co-catalyst and reaction conditions [, , , , ]. This interplay highlights the importance of catalyst design and optimization in polymerization processes.
Q9: Are there instances where VCl2 exhibits different activities depending on the co-catalyst used?
A9: Yes, research indicates that the choice of co-catalyst significantly influences the catalytic behavior of VCl2. For instance, in ethylene polymerization, VCl2 combined with methylaluminoxane (MAO) can lead to different product distributions compared to when it's used with diethylaluminum chloride (Et2AlCl) []. This difference suggests the formation of distinct active catalytic species depending on the co-catalyst environment.
Q10: Have computational methods been applied to study VCl2?
A10: Yes, computational chemistry has played a role in understanding VCl2. For example, semi-empirical INDO/S calculations have been employed to investigate the electronic absorption spectrum of VCl2 complexes []. These calculations help interpret experimental data and provide insights into the electronic structure and transitions within the molecule.
Q11: How does modifying the ligands around vanadium in VCl2 affect its reactivity?
A11: Research shows that changing the ligands attached to vanadium in VCl2 significantly influences its reactivity. For example, replacing chlorine ligands with bulkier groups like cyclopentadienyl rings can alter the steric environment around the vanadium center, affecting its accessibility to reactants and thus its catalytic activity [, , ].
Q12: How do alkylaluminum co-catalysts modify the catalytic properties of VCl2 in polymerization reactions?
A12: The interaction between VCl2 and alkylaluminum co-catalysts like MAO or Et2AlCl is crucial for generating the active catalytic species in polymerization reactions. The specific alkylaluminum compound used can influence the oxidation state of vanadium, the structure of the active species, and consequently, the polymerization activity, molecular weight, and microstructure of the resulting polymer [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)





